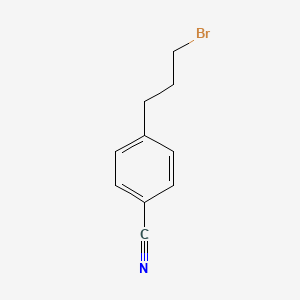

4-(3-Bromopropyl)benzonitrile

Description

4-(3-Bromopropyl)benzonitrile is an aromatic nitrile derivative featuring a bromopropyl chain at the para position of the benzene ring. Its molecular formula is C₁₀H₁₀BrN, with a molecular weight of 224.10 g/mol. The compound is characterized by a nitrile group (-C≡N) and a brominated alkyl chain, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry.

A key application is its role as a precursor in synthesizing complex molecules. For example, highlights its use in preparing GAT193, a cyclopentaquinoline sulfonamide derivative, via a stereoselective indium chloride-catalyzed reaction . The bromopropyl chain facilitates alkylation or further functionalization, while the nitrile group contributes to electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name |

4-(3-bromopropyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQHPAQTFSHMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)benzonitrile typically involves the bromination of 4-propylbenzonitrile. One common method includes the reaction of 4-propylbenzonitrile with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective bromination at the propyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact and improve process efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromopropyl)benzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitriles.

Oxidation: The propyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Scientific Research Applications

4-(3-Bromopropyl)benzonitrile has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It can be used in the preparation of polymers and advanced materials with specific properties.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)benzonitrile depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the propyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms.

Comparison with Similar Compounds

4-(3-Thienyl)benzonitrile

Molecular Formula : C₁₁H₇NS | Molecular Weight : 185.24 g/mol ()

- Structural Differences : Replaces the bromopropyl chain with a thiophene ring.

- Functional Implications :

4-(3-Bromopropyl)pyridine hydrobromide

Molecular Formula : C₈H₁₁Br₂N | Molecular Weight : 280.99 g/mol ()

- Structural Differences : Benzene ring replaced with pyridine, and an additional hydrobromide counterion.

- Functional Implications :

- Reactivity : Bromine on the alkyl chain remains reactive, but pyridine’s electron-withdrawing nature may accelerate nucleophilic substitution.

1-(3-Bromopropyl)-3-methoxybenzene

CAS : 60783-91-7 (Discontinued) ()

- Structural Differences : Methoxy (-OCH₃) group replaces the nitrile (-C≡N).

- Functional Implications: Methoxy is electron-donating, opposing the nitrile’s electron-withdrawing effect, which alters reaction pathways (e.g., directing electrophilic substitution).

3-(4-Aminophenyl)benzonitrile

Molecular Formula : C₁₃H₁₀N₂ | Molecular Weight : 194.23 g/mol ()

- Structural Differences: Amino (-NH₂) group at the meta position instead of bromopropyl.

- Safety Profile : Requires stringent personal protective equipment (PPE) due to amine reactivity, including face shields and protective clothing .

- Reactivity: The amino group enables diazotization or coupling reactions, contrasting with the bromine’s alkylation utility in this compound.

Comparative Data Table

Key Research Findings

- Synthetic Utility : this compound’s bromine and nitrile groups enable dual reactivity, distinguishing it from analogs like 4-(3-Thienyl)benzonitrile, which lacks alkylation sites .

- Safety Considerations: Brominated derivatives (e.g., 4-(3-Bromopropyl)pyridine hydrobromide) demand rigorous PPE, similar to 3-(4-Aminophenyl)benzonitrile’s amine handling protocols .

- Stability : The discontinued status of 1-(3-Bromopropyl)-3-methoxybenzene underscores the superior stability and versatility of nitrile-containing analogs .

Biological Activity

Overview

4-(3-Bromopropyl)benzonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 227.1 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. The compound's mechanism involves disrupting cell membrane integrity, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 18 | 25 µg/mL |

| C. albicans | 12 | 100 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential.

Case Study: Apoptosis Induction in Cancer Cell Lines

- Cell Line : MCF-7 (Breast Cancer)

- Concentration Tested : 10-100 µM

- Observation : Significant increase in apoptotic cells at concentrations above 50 µM after 24 hours of treatment.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models.

-

Antimicrobial Mechanism :

- Disruption of cell membrane integrity.

- Interference with metabolic pathways critical for bacterial survival.

-

Anticancer Mechanism :

- Induction of apoptosis via caspase activation.

- Disruption of mitochondrial function leading to increased reactive oxygen species (ROS).

-

Anti-inflammatory Mechanism :

- Inhibition of cyclooxygenase (COX) and lipoxygenase pathways.

- Reduction in cytokine production such as TNF-alpha and IL-6.

Similar Compounds

- Benzonitrile Derivatives : Compounds like benzonitrile and substituted benzonitriles have been studied for similar biological activities but often exhibit lower potency.

- Halogenated Compounds : The presence of the bromine atom in this compound enhances its lipophilicity, improving cellular uptake compared to non-halogenated analogs.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Benzonitrile | Moderate | Low | Low |

| 4-Chlorobenzonitrile | Low | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.